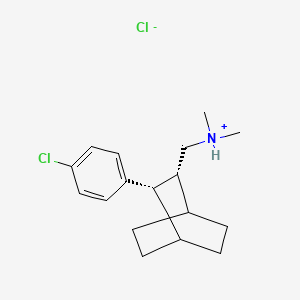
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic octane structure with a chlorophenyl group and a dimethylaminomethyl group, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(222)octane, hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic octane core This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a useful tool for studying biological processes and interactions.
Medicine: Research into its pharmacological properties has shown potential for therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique properties are exploited in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- trans-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
- cis-2-(p-Fluorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
- cis-2-(p-Bromophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
Uniqueness
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride stands out due to its specific combination of structural features, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
69725-27-5 |
|---|---|
Molecular Formula |
C17H25Cl2N |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
[(2R,3S)-3-(4-chlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24ClN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17-;/m1./s1 |
InChI Key |
XSVWOQCHFVBDNK-IIXQMZGWSA-N |
Isomeric SMILES |
C[NH+](C)C[C@H]1[C@H](C2CCC1CC2)C3=CC=C(C=C3)Cl.[Cl-] |
Canonical SMILES |
C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)Cl)CC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Formaldehyde, [3H]](/img/structure/B13770156.png)
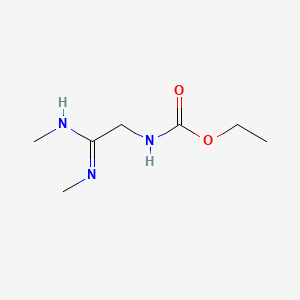
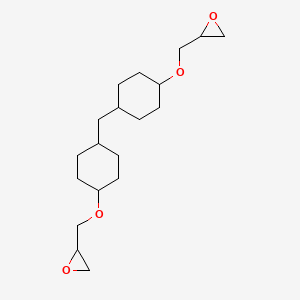

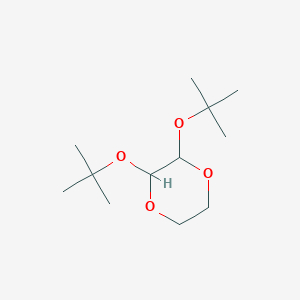

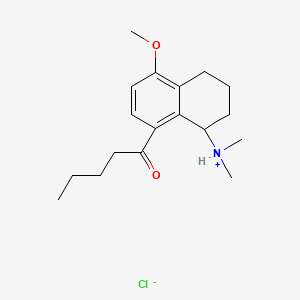
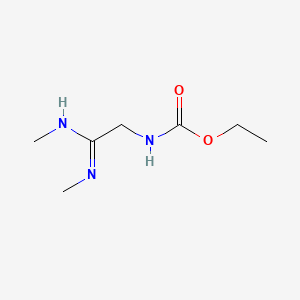
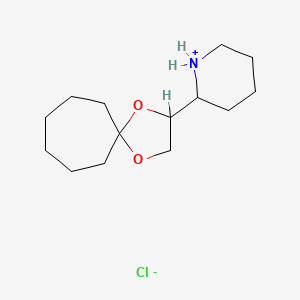
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
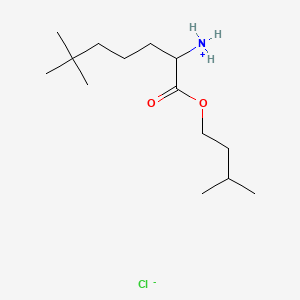
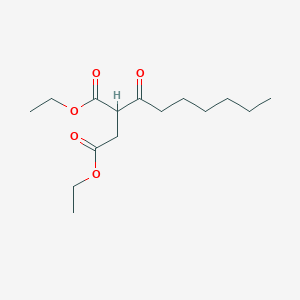
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
